5-Bromo-5-nitro-1,3-dioxane

Vue d'ensemble

Description

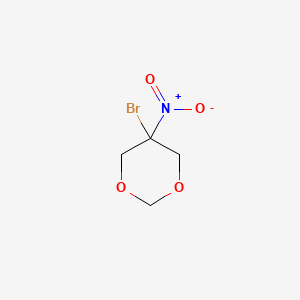

5-bromo-5-nitro-1,3-dioxane : est un composé chimique connu pour ses propriétés antimicrobiennes. Il est couramment utilisé comme conservateur dans divers produits cosmétiques et de soins personnels en raison de son efficacité contre un large éventail de micro-organismes, y compris les bactéries à Gram négatif et à Gram positif, les levures et les champignons . Le composé a la formule moléculaire C4H6BrNO4 et un poids moléculaire de 212,00 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 5-bromo-5-nitro-1,3-dioxane implique généralement la bromation et la nitration du 1,3-dioxane. Les conditions de réaction exigent souvent des températures contrôlées et l’utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle : Dans les milieux industriels, la production du this compound implique des réacteurs chimiques à grande échelle où les processus de bromation et de nitration sont soigneusement surveillés. Le composé est ensuite purifié par cristallisation ou distillation pour atteindre les niveaux de pureté requis pour une utilisation commerciale .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le 5-bromo-5-nitro-1,3-dioxane peut subir des réactions d’oxydation, affectant particulièrement le groupe nitro.

Réduction : Le groupe nitro peut également être réduit dans des conditions spécifiques pour former des dérivés amines.

Substitution : L’atome de brome dans le composé peut être substitué par d’autres nucléophiles dans des réactions de substitution

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogénation catalytique sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés pour les réactions de substitution

Principaux produits formés :

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation de dérivés amines.

Substitution : Formation de divers dérivés dioxane substitués

4. Applications de la recherche scientifique

Chimie : Le this compound est utilisé en chimie analytique pour le développement de méthodes de détection sensibles, telles que la chromatographie en phase gazeuse, pour surveiller sa présence dans les produits cosmétiques .

Biologie et médecine : Les propriétés antimicrobiennes du composé le rendent précieux dans la recherche biologique pour l’étude de l’inhibition microbienne et de l’activité enzymatique. Il est également utilisé comme conservateur dans les solutions biologiques, y compris les anticorps et les antisérums .

Industrie : Dans l’industrie cosmétique, le this compound est utilisé comme conservateur dans des produits comme les shampooings, les après-shampooings et autres produits à rincer. Son efficacité à faibles concentrations en fait un choix privilégié pour assurer la sécurité et la longévité du produit .

Applications De Recherche Scientifique

Antimicrobial Properties

5-Bromo-5-nitro-1,3-dioxane exhibits potent antimicrobial activity against a wide range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. Its effectiveness is notable at low concentrations, making it suitable for various formulations.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily used as a preservative in formulations that require extended shelf life and microbial stability.

Preservative in Antisera

It is utilized in immunology for preserving antibodies and antisera at concentrations ranging from 0.1% to 0.5%. This application helps avoid the use of sodium azide, which has associated toxicity concerns .

Cosmetic Preservative

The compound has been employed in cosmetics since the mid-1970s as a preservative for products such as shampoos and bath foams. The maximum recommended concentration in these applications is typically around 0.1% .

Industrial Applications

This compound finds extensive use in industrial cleaning products due to its antimicrobial properties.

Cleaning Agents

It is incorporated into chemical cleaning liquids that are particularly effective in environments with low water content, such as those found in the beverage industry. Concentrations of 0.5 to 5 grams per liter are common in these formulations .

Stability Across pH Levels

The compound's stability across neutral, acidic, and alkaline environments allows it to be effectively used in various cleaning applications without compromising efficacy .

Data Table: Summary of Applications

| Application Area | Specific Use | Concentration Range | Notes |

|---|---|---|---|

| Pharmaceuticals | Preservative for antisera | 0.1% - 0.5% | Avoids sodium azide |

| Cosmetics | Preservative for shampoos | Up to 0.1% | Commonly used since the 1970s |

| Industrial Cleaning | Antimicrobial agent | 0.5g - 5g per liter | Effective in low water content |

| General Antimicrobial | Bactericide & fungicide | Varies | Active against broad spectrum microbes |

Case Study 1: Efficacy in Beverage Industry

A study demonstrated that incorporating this compound into cleaning solutions significantly reduced microbial load on equipment surfaces compared to standard cleaning agents without this compound.

Case Study 2: Cosmetic Formulations

Research indicated that formulations containing this compound maintained microbial stability over extended periods without compromising product integrity or safety.

Mécanisme D'action

Le principal mécanisme d’action du 5-bromo-5-nitro-1,3-dioxane implique l’oxydation des thiols protéiques essentiels des micro-organismes. Cette oxydation conduit à l’inhibition de l’activité enzymatique, qui est cruciale pour la croissance et la survie des micro-organismes. La capacité du composé à perturber le fonctionnement des enzymes en fait un agent antimicrobien efficace .

Comparaison Avec Des Composés Similaires

Composés similaires :

Bronopol (2-bromo-2-nitropropane-1,3-diol) : Propriétés antimicrobiennes et mécanisme d’action similaires.

Chlorhexidine : Un autre agent antimicrobien utilisé dans diverses applications.

Triclosan : Couramment utilisé dans les produits de soins personnels pour ses propriétés antibactériennes

Unicité : Le 5-bromo-5-nitro-1,3-dioxane est unique en raison de sa structure spécifique, qui lui permet d’être efficace à faibles concentrations. Ses deux groupes fonctionnels (bromo et nitro) contribuent à son activité antimicrobienne à large spectre, ce qui en fait un conservateur polyvalent dans diverses formulations .

Activité Biologique

5-Bromo-5-nitro-1,3-dioxane, commonly known as bronidox, is a chemical compound recognized for its significant antimicrobial properties. This article explores its biological activity, mode of action, safety assessments, and relevant case studies.

This compound is a synthetic compound often utilized in cosmetic formulations as a preservative and stabilizer for biological molecules. Its efficacy against a broad spectrum of microorganisms—including gram-positive and gram-negative bacteria, yeast, and fungi—makes it a valuable ingredient in personal care products and pharmaceuticals .

Mode of Action

The primary mechanism through which this compound exerts its antimicrobial effects is through the oxidation of thiol groups in essential proteins. This oxidation leads to the formation of disulfides, inhibiting enzyme activity crucial for microbial growth. Studies have demonstrated that this compound can disrupt microbial metabolism by affecting intracellular processes such as oxygen consumption and the incorporation of nucleotides like -uridine .

Antimicrobial Efficacy

Research has shown that this compound is effective against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit bacterial growth at low concentrations. For example:

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These findings suggest that bronidox is particularly potent against both bacterial and fungal strains .

Toxicological Studies

Safety assessments have been conducted to evaluate the potential toxicity of this compound. In one study involving Wistar rats, doses up to 50 mg/kg/day showed no significant adverse effects on body weight or hematologic values. However, at higher doses (200 mg/kg/day), severe toxicity was observed, leading to mortality within days .

The compound was also tested for dermal irritation and mutagenicity. Results indicated no significant irritation at concentrations below 0.5%, and it was not found to be mutagenic in standard assays using Salmonella typhimurium .

Case Studies

Case Study 1: Cosmetic Formulations

A study examined the incorporation of bronidox in leave-on cosmetic products. It was found to effectively inhibit the growth of bacteria that cause odor without causing irritation at concentrations below 0.5%. This makes it suitable for use in deodorants and moisturizers .

Case Study 2: Pharmaceutical Applications

In pharmaceutical applications, bronidox has been used as a preservative in injectable formulations. Its ability to maintain sterility while preventing microbial contamination has been highlighted in various clinical trials .

Propriétés

IUPAC Name |

5-bromo-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRCOKDZVQYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044560 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30007-47-7 | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-5-nitro-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.